molecular formula C8H9Cl2NO B12289863 1-(3,5-Dichloropyridin-2-yl)propan-2-ol

1-(3,5-Dichloropyridin-2-yl)propan-2-ol

Cat. No.: B12289863
M. Wt: 206.07 g/mol
InChI Key: QPWRCZXMQCRCEM-UHFFFAOYSA-N
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Description

1-(3,5-Dichloropyridin-2-yl)propan-2-ol is a chemical compound with the molecular formula C8H9Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms attached to the pyridine ring and a propanol group at the second position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloropyridin-2-yl)propan-2-ol typically involves the chlorination of pyridine derivatives followed by the introduction of the propanol group. One common method involves the reaction of 3,5-dichloropyridine with propanal in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by catalytic hydrogenation to introduce the propanol group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloropyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Substitution reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 1-(3,5-Dichloropyridin-2-yl)propan-2-one.

    Reduction: Formation of 1-(3,5-Dichloropyridin-2-yl)propan-2-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

1-(3,5-Dichloropyridin-2-yl)propan-2-ol is used in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dichloropyridin-3-yl)propan-2-one: Similar structure but with different chlorine positions and functional groups.

    3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol: Contains an alkyne group instead of a propanol group.

    3-[(3,5-Dichloropyridin-2-yl)amino]propan-1-ol: Contains an amino group instead of a hydroxyl group.

Uniqueness

1-(3,5-Dichloropyridin-2-yl)propan-2-ol is unique due to its specific arrangement of chlorine atoms and the presence of a propanol group. This unique structure imparts distinct chemical properties, making it valuable for specific research applications.

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

1-(3,5-dichloropyridin-2-yl)propan-2-ol

InChI

InChI=1S/C8H9Cl2NO/c1-5(12)2-8-7(10)3-6(9)4-11-8/h3-5,12H,2H2,1H3

InChI Key

QPWRCZXMQCRCEM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C(C=N1)Cl)Cl)O

Origin of Product

United States

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